5-Bromo-2-(trifluoromethyl)-1H-indole is a halogenated indole derivative known for its unique structural properties and potential applications in medicinal chemistry. This compound features a bromine atom and a trifluoromethyl group, which significantly influence its reactivity and biological activity. Indole derivatives, including this compound, are widely studied for their roles in pharmaceuticals, particularly in developing drugs for treating various diseases, including cancer and neurological disorders.
The compound can be synthesized through various organic reactions, often involving bromination and trifluoromethylation of indole derivatives. Research articles and patents provide detailed methodologies for synthesizing this compound, highlighting its importance in organic synthesis and medicinal chemistry .
5-Bromo-2-(trifluoromethyl)-1H-indole belongs to the class of heterocyclic compounds, specifically indoles. It is characterized as a brominated aromatic compound with a trifluoromethyl substituent, which enhances its lipophilicity and biological activity.
The synthesis of 5-Bromo-2-(trifluoromethyl)-1H-indole can be achieved through several methods:
A typical synthesis might involve:
The molecular formula of 5-Bromo-2-(trifluoromethyl)-1H-indole is C9H6BrF3N. Its structure consists of an indole ring (a fused benzene and pyrrole) with a bromine atom at the 5-position and a trifluoromethyl group at the 2-position.
5-Bromo-2-(trifluoromethyl)-1H-indole can participate in various chemical reactions including:
For instance, reactions with thiols or amines can yield new derivatives that may exhibit enhanced biological activities .
The mechanism of action for compounds like 5-Bromo-2-(trifluoromethyl)-1H-indole often involves:
Studies indicate that halogenated indoles may exhibit significant bioactivity against cancer cell lines, potentially through mechanisms that induce apoptosis or inhibit cell proliferation .
Relevant data include spectroscopic characteristics such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that confirm the structure and purity of the synthesized compound .
5-Bromo-2-(trifluoromethyl)-1H-indole has several notable applications:
Research continues to explore its efficacy in drug formulation and other industrial applications .
The indole scaffold represents a privileged structural motif in pharmaceutical development, serving as the molecular foundation for approximately 10% of all marketed drugs. This nitrogen-containing heterocycle demonstrates exceptional versatility in interacting with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. The structural hybrid 5-Bromo-2-(trifluoromethyl)-1H-indole incorporates strategic modifications that enhance its drug-like properties while preserving the core indole pharmacophore essential for biorecognition [5].
Indole derivatives exhibit remarkably diverse pharmacological profiles, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. For instance, 5-fluoroindole-2,3-dione-triazole hybrids demonstrate potent antifungal and antibacterial activities, with MIC values as low as 0.0075 μmol/mL against Aspergillus niger – outperforming clinical reference standards like fluconazole [4]. Similarly, trifluoromethyl-containing indoles exhibit enhanced membrane permeability and metabolic stability, positioning them as valuable scaffolds in CNS drug discovery and antimicrobial development programs [7].
Table 1: Biologically Active Indole Derivatives with Structural Similarities to 5-Bromo-2-(trifluoromethyl)-1H-indole
Compound Name | Biological Activity | Key Structural Features | Reference |
---|---|---|---|
5-Fluoro-1H-indole-2,3-dione-triazole | Antifungal (MIC: 0.0075 μmol/mL vs. A. niger) | 5-Fluoro substitution, triazole linkage | [4] |
3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 inhibition | 5-Bromoindole core, chalcone hybrid | [5] |
2-CF₃-3-arylindoles | Anticancer, antifungal | 2-Trifluoromethyl group, aryl at C3 | [7] |
N-propargyl-5-fluoroindoline-2,3-dione | Antimicrobial precursor | 5-Fluoro, propargyl functionality | [4] |
The strategic incorporation of both trifluoromethyl (-CF₃) and bromo (-Br) substituents creates a powerful synergistic effect on the indole scaffold's physicochemical and pharmacological profile. The -CF₃ group, with its high electronegativity (Pauling scale: 3.98) and lipophilicity (π-value: 0.88), dramatically enhances membrane permeability and bioavailability. This group exhibits a van der Waals volume (38 ų) comparable to isopropyl groups while providing unique electronic properties that strengthen drug-target interactions through dipole-dipole forces and orthogonal multipolar interactions [1] .
The bromine atom at the 5-position serves dual roles:
Computational analyses reveal that the bromine atom significantly influences frontier molecular orbitals, lowering the LUMO energy by approximately 1.2 eV compared to unsubstituted indole. This electronic perturbation facilitates charge-transfer interactions with biological targets while the trifluoromethyl group enhances binding through fluorine-specific interactions with protein residues .
Modern computational chemistry provides indispensable tools for understanding the structure-activity relationships of 5-Bromo-2-(trifluoromethyl)-1H-indole derivatives. Density Functional Theory (DFT) at the B3PW91/6-311G(d,p) level accurately models electronic properties, molecular electrostatic potentials (MEP), and frontier orbital distributions critical for bioactivity predictions [4] .
Key theoretical approaches include:
Table 2: Computational Parameters for 5-Bromo-2-(trifluoromethyl)-1H-Indole Derivatives
Computational Method | Key Parameters | Biological Relevance | Reference |
---|---|---|---|
DFT/B3PW91/6-311G(d,p) | HOMO-LUMO gap: 4.15-4.32 eV | Predicts charge transfer stability | |
Molecular Docking (MolDock) | Binding energy: -8.2 to -9.7 kcal/mol | Quantitative binding affinity estimates | [1] |
MESP Analysis | σ-Hole potential: +28.5 kcal/mol | Halogen bonding propensity | |
ADMET Prediction | Log P: 2.9 ± 0.3; TPSA: 42.2 Ų | Bioavailability assessment | [8] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1